molecular formula C11H16N4O2 B2979258 N-((4-morpholinopyrimidin-2-yl)methyl)acetamide CAS No. 1796963-00-2

N-((4-morpholinopyrimidin-2-yl)methyl)acetamide

Numéro de catalogue: B2979258
Numéro CAS: 1796963-00-2
Poids moléculaire: 236.275
Clé InChI: OQEFYRZZCSQLDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((4-Morpholinopyrimidin-2-yl)methyl)acetamide is a synthetic compound featuring a pyrimidine core, a prevalent scaffold in medicinal chemistry, coupled with a morpholine ring and an acetamide side chain. The pyrimidine ring is a fundamental building block in nucleic acids and is considered a "privileged structure" in drug design due to its proven ability to interact with diverse biological targets . The integration of a morpholine group is a common strategy to fine-tune a molecule's physicochemical properties and metabolic stability . This specific molecular architecture is of significant interest in early-stage research, particularly in the discovery and optimization of kinase inhibitors. The morpholinopyrimidine core is a recognized framework in the development of targeted therapies, with documented applications in the inhibition of kinases such as phosphoinositide 3-kinase (PI3K) and the rearranged during transfection (RET) kinase, including its resistant mutants . For instance, structure-activity relationship (SAR) studies on related N-trisubstituted pyrimidine derivatives have demonstrated potent inhibitory activity, highlighting the value of this chemotype in oncological research . Furthermore, analogous compounds built around the morpholinopyrimidine scaffold have shown promising anti-inflammatory activity in cellular models, effectively reducing the expression of key inflammatory mediators like iNOS and COX-2 . As such, this compound serves as a valuable chemical intermediate or a starting point for SAR explorations in multiple therapeutic areas, including oncology and inflammation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-9(16)13-8-10-12-3-2-11(14-10)15-4-6-17-7-5-15/h2-3H,4-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEFYRZZCSQLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC=CC(=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)acetamide typically involves the reaction of 4-morpholinopyrimidine with acetamide under specific conditions. The process begins with the preparation of 4-morpholinopyrimidine, which is then reacted with acetamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-((4-morpholinopyrimidin-2-yl)methyl)acetamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-((4-morpholinopyrimidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((4-morpholinopyrimidin-2-yl)methyl)acetamide oxides, while reduction can produce various reduced derivatives.

Applications De Recherche Scientifique

N-((4-morpholinopyrimidin-2-yl)methyl)acetamide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of inflammation . By binding to the active sites of these enzymes, the compound reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparisons of Selected Acetamide Derivatives

Compound Name Key Substituents Dihedral Angles (°) Hydrogen Bonding Patterns Reference
N-[(2-Hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide Naphthalene, m-tolyl 78.32–84.70 Intramolecular N–H⋯O; intermolecular O–H⋯O
N-((4-Morpholinopyrimidin-2-yl)methyl)acetamide Morpholine, pyrimidine N/A* Likely N–H⋯O (inferred)
2-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide Pyrimidine, sulfonamide N/A Sulfonamide-mediated interactions

The dihedral angles between aromatic systems in naphthalene-derived analogs (e.g., 78.32–84.70°) suggest moderate planarity, which may influence stacking interactions in biological targets .

Table 3: Activity Data for Selected Analogs

Compound Name Biological Activity (Reported Values) Key Functional Groups Reference
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Activity score: 5.797 Indolinone, isoxazole
2-[4-Methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide Antimicrobial (inferred from analogs) Morpholine, pyrimidone
2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide Antibacterial (sulfonamide class) Sulfonamide, pyrimidine

While direct activity data for N-((4-morpholinopyrimidin-2-yl)methyl)acetamide are unavailable, structurally related compounds exhibit diverse activities. For example, indolinone-acetamides show moderate bioactivity scores (~5.797), likely due to their planar conjugated systems . Morpholine-containing analogs (e.g., ) are hypothesized to target microbial enzymes or kinases, leveraging morpholine’s solubility-enhancing properties .

Physicochemical Properties

Table 4: Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) LogP* Water Solubility Reference
N-((4-Morpholinopyrimidin-2-yl)methyl)acetamide ~295.35 (estimated) ~1.2 (predicted) Moderate (morpholine enhances solubility)
2-[4-Methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide 342.4 ~2.5 Low (lipophilic aryl groups)
N-(Furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide 427.47 ~3.0 Low (bulky sulfonyl group)

The morpholine moiety in the title compound likely improves aqueous solubility compared to bulkier analogs (e.g., furan- or sulfonamide-containing derivatives) .

Activité Biologique

N-((4-morpholinopyrimidin-2-yl)methyl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides an overview of its biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

The compound features a morpholinopyrimidine moiety that contributes to its biological activity. Its structure allows for interactions with various molecular targets, primarily enzymes involved in inflammatory pathways and cancer progression.

Target Enzymes

The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)acetamide include:

  • Inducible Nitric Oxide Synthase (iNOS)
  • Cyclooxygenase-2 (COX-2)

These enzymes play crucial roles in the inflammatory response. The compound inhibits their activity by binding to their active sites, leading to a reduction in the production of nitric oxide and prostaglandins, which are key mediators of inflammation.

Biochemical Pathways

The inhibition of iNOS and COX-2 by N-((4-morpholinopyrimidin-2-yl)methyl)acetamide affects several biochemical pathways associated with inflammation. For example, in vitro studies have demonstrated that treatment with this compound significantly reduces the expression levels of iNOS and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS) .

Anti-inflammatory Activity

In cellular models, N-((4-morpholinopyrimidin-2-yl)methyl)acetamide has shown promising anti-inflammatory effects. Specifically, it has been reported to:

  • Inhibit nitric oxide production at non-cytotoxic concentrations.
  • Downregulate inflammatory markers such as iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells .

The following table summarizes key findings related to its anti-inflammatory activity:

StudyConcentrationEffect on iNOSEffect on COX-2
12.5 μMSignificant reductionSignificant reduction
VariesInhibition of mRNA expressionInhibition of mRNA expression

Anticancer Potential

Beyond its anti-inflammatory properties, N-((4-morpholinopyrimidin-2-yl)methyl)acetamide has been evaluated for its potential as a kinase inhibitor targeting pathways involved in cancer progression. Structural similarities with other kinase inhibitors suggest efficacy against specific cancer types by disrupting critical signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-((4-morpholinopyrimidin-2-yl)methyl)acetamide:

  • In vitro Studies : Research indicated that related compounds could inhibit nitric oxide production and downregulate inflammatory markers in macrophage cells stimulated by LPS. For instance, compounds V4 and V8 demonstrated significant reductions in iNOS and COX-2 protein levels .
  • Molecular Docking Studies : These studies revealed that N-((4-morpholinopyrimidin-2-yl)methyl)acetamide forms hydrophobic interactions and hydrogen bonds with key residues in target proteins like iNOS and COX-2, which is crucial for its biological activity .
  • Therapeutic Applications : The compound's ability to modulate inflammatory responses suggests potential therapeutic applications in treating conditions associated with chronic inflammation, such as arthritis or certain cancers.

Q & A

Q. What synthetic methodologies are commonly employed for N-((4-morpholinopyrimidin-2-yl)methyl)acetamide?

A solvent-free approach using m-tolualdehyde, β-naphthol, acetamide, and phenylboronic acid as a catalyst under thermal conditions (393 K for 7 hours) is effective. Reaction progress is monitored via TLC, followed by ethanol purification . Alternative routes may involve coupling morpholine-containing pyrimidine intermediates with acetamide derivatives, though solvent-free methods reduce waste and improve atom economy.

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (XRD) is used to determine bond lengths, angles, and packing. Hirshfeld surface analysis reveals intermolecular interactions (e.g., O—H⋯O and N—H⋯O hydrogen bonds), which stabilize the crystal lattice. Dihedral angles between aromatic systems (e.g., 78.32–84.70°) provide insights into conformational flexibility .

Q. Which analytical techniques validate purity and structural integrity?

Nuclear magnetic resonance (¹H NMR, ¹³C NMR) confirms proton environments and carbon frameworks. LC-MS (e.g., m/z 376.0 [M+H]+) verifies molecular weight and purity. Melting point analysis (e.g., 204–205°C) further corroborates compound identity .

Q. What computational tools predict physicochemical properties?

Software like Gaussian or ACD/Labs calculates LogD (pH 5.5 and 7.4), pKa, polar surface area, and Lipinski’s Rule of Five parameters. These predict solubility, permeability, and drug-likeness, guiding bioavailability studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic dihedral angles?

Compare experimental data with Cambridge Structural Database entries (e.g., CSD Version 5.37) to identify outliers. Statistical analysis of dihedral angles (e.g., 81.54–84.70° in analogues) and refinement of data collection parameters (e.g., temperature, resolution) minimize errors. Molecular dynamics simulations can model conformational variability .

Q. What strategies optimize reaction yields in solvent-free syntheses?

Systematically vary catalyst loading (e.g., phenylboronic acid from 1.5 mmol to 2.0 mmol), temperature (383–403 K), and stoichiometry (acetamide:aldehyde ratio). Real-time monitoring via FT-IR or in-situ NMR identifies intermediates, enabling kinetic control .

Q. How do hydrogen-bonding networks influence molecular stability?

Intramolecular N—H⋯O bonds reduce torsional strain, while intermolecular O—H⋯O interactions dictate packing motifs. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) correlate hydrogen-bond density with melting points and degradation profiles .

Q. What in vitro assays evaluate bioactivity of derivatives?

Antioxidant activity can be assessed via DPPH radical scavenging or FRAP assays. For kinase inhibition, use ATP-binding assays with recombinant enzymes (e.g., EGFR or PI3K). Cellular cytotoxicity is tested in cancer lines (e.g., MTT assay), with SAR studies focusing on morpholine/pyrimidine modifications .

Q. How are regioselectivity challenges addressed in pyrimidine functionalization?

Employ directing groups (e.g., acetamide) to control substitution patterns. Density Functional Theory (DFT) calculations predict reactive sites (e.g., C-2 vs. C-4 positions on pyrimidine). Transition metal catalysts (e.g., Pd/Cu) enable selective cross-coupling reactions .

Q. What methodologies validate metabolic stability in preclinical studies?

Use liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance. LC-MS/MS quantifies metabolites, while CYP450 inhibition assays assess drug-drug interaction risks. Structural modifications (e.g., trifluoromethyl groups) enhance metabolic resistance, as seen in analogues with improved pharmacokinetics .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.